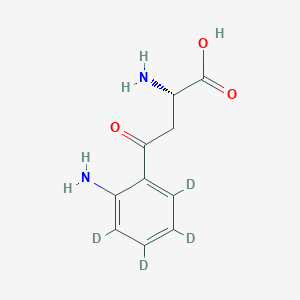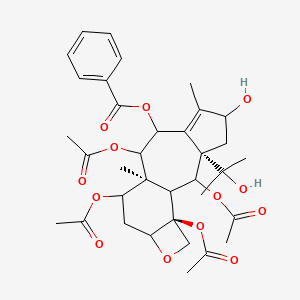
13-Decinnamoyltaxchinin B;Taxayuntin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. This compound is part of the taxane family, which is known for its significant biological activities, particularly in the field of cancer treatment.
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of 13-Decinnamoyltaxchinin B is mainly through the extraction from Taxus yunnanensis. The extraction process involves harvesting the plant material, followed by solvent extraction and purification steps to isolate the compound .
Chemical Reactions Analysis
Types of Reactions
13-Decinnamoyltaxchinin B undergoes various chemical reactions typical of taxane diterpenoids. These reactions include:
Oxidation: The compound can undergo oxidation reactions, which may alter its functional groups and enhance its biological activity.
Reduction: Reduction reactions can modify the compound’s structure, potentially leading to derivatives with different biological properties.
Substitution: Substitution reactions can introduce new functional groups into the molecule, potentially enhancing its activity or altering its solubility.
Common Reagents and Conditions
The common reagents used in the reactions involving 13-Decinnamoyltaxchinin B include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reactions typically occur under controlled conditions, such as specific temperatures and pH levels, to ensure the desired modifications .
Major Products Formed
The major products formed from the reactions of 13-Decinnamoyltaxchinin B depend on the type of reaction. For example, oxidation may lead to the formation of hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a variety of derivatives with different functional groups .
Scientific Research Applications
13-Decinnamoyltaxchinin B has several scientific research applications, including:
Chemistry: The compound is used as a model molecule for studying the chemical behavior of taxane diterpenoids.
Biology: It is used in biological studies to understand its effects on cellular processes and its potential as a therapeutic agent.
Medicine: 13-Decinnamoyltaxchinin B is investigated for its potential anticancer properties, similar to other taxane compounds like paclitaxel.
Mechanism of Action
The mechanism of action of 13-Decinnamoyltaxchinin B involves its interaction with cellular targets, particularly microtubules. Like other taxane compounds, it stabilizes microtubules, preventing their depolymerization, which is crucial for cell division. This mechanism is particularly effective in inhibiting the proliferation of cancer cells .
Comparison with Similar Compounds
Similar Compounds
Paclitaxel: Another well-known taxane diterpenoid with significant anticancer properties.
Docetaxel: A semi-synthetic derivative of paclitaxel with enhanced solubility and efficacy.
Cabazitaxel: A newer taxane derivative used in cancer treatment with improved activity against resistant cancer cells.
Uniqueness
13-Decinnamoyltaxchinin B is unique due to its specific structural features and its natural occurrence in Taxus yunnanensis. While it shares some biological activities with other taxane compounds, its distinct structure may offer unique advantages in certain applications .
Properties
Molecular Formula |
C35H44O13 |
|---|---|
Molecular Weight |
672.7 g/mol |
IUPAC Name |
[(3S,10S,16S)-2,9,11,16-tetraacetyloxy-5-hydroxy-3-(2-hydroxypropan-2-yl)-6,10-dimethyl-14-oxatetracyclo[8.6.0.03,7.013,16]hexadec-6-en-8-yl] benzoate |
InChI |
InChI=1S/C35H44O13/c1-17-23(40)15-34(32(6,7)42)26(17)27(47-31(41)22-12-10-9-11-13-22)29(45-19(3)37)33(8)24(44-18(2)36)14-25-35(16-43-25,48-21(5)39)28(33)30(34)46-20(4)38/h9-13,23-25,27-30,40,42H,14-16H2,1-8H3/t23?,24?,25?,27?,28?,29?,30?,33-,34+,35+/m1/s1 |
InChI Key |
IKDVXNASCSGIHM-DVRNBQAKSA-N |
Isomeric SMILES |
CC1=C2C(C([C@@]3(C(CC4[C@](C3C([C@@]2(CC1O)C(C)(C)O)OC(=O)C)(CO4)OC(=O)C)OC(=O)C)C)OC(=O)C)OC(=O)C5=CC=CC=C5 |
Canonical SMILES |
CC1=C2C(C(C3(C(CC4C(C3C(C2(CC1O)C(C)(C)O)OC(=O)C)(CO4)OC(=O)C)OC(=O)C)C)OC(=O)C)OC(=O)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



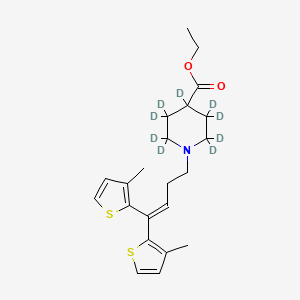

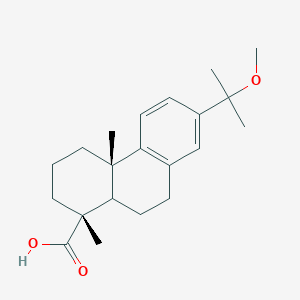
![c[Arg-Arg-Arg-Arg-Nal-Nal-Nal]](/img/structure/B12428086.png)
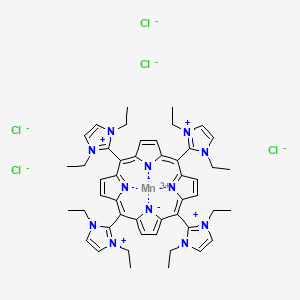
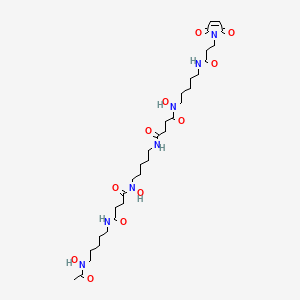
![1-O-[2-(benzylcarbamoylamino)propyl] 4-O-propan-2-yl but-2-enedioate;1-O-[2-(diethylcarbamoylamino)propyl] 4-O-propan-2-yl but-2-enedioate;1-O-[2-[diethylcarbamoyl(ethyl)amino]propyl] 4-O-propan-2-yl but-2-enedioate;1-O-[2-(dimethylcarbamoylamino)propyl] 4-O-propan-2-yl but-2-enedioate;1-O-[2-[dimethylcarbamoyl(methyl)amino]propyl] 4-O-propan-2-yl but-2-enedioate;1-O-[2-[ethylcarbamoyl(methyl)amino]propyl] 4-O-propan-2-yl but-2-enedioate;1-O-[2-[ethyl(ethylcarbamoyl)amino]propyl] 4-O-propan-2-yl but-2-enedioate;1-O-[2-(phenylcarbamoylamino)propyl] 4-O-propan-2-yl but-2-enedioate](/img/structure/B12428096.png)
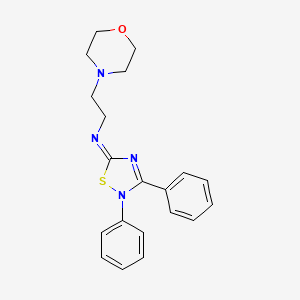
![(E)-N-[[4-(4-acetyl-2,3-dihydropyrazin-1-yl)phenyl]methyl]-3-(4-tert-butylphenyl)-N-[1-[4-[(4-cyanophenyl)methyl]piperazin-1-yl]-1-oxo-3-phenylpropan-2-yl]prop-2-enamide](/img/structure/B12428114.png)
